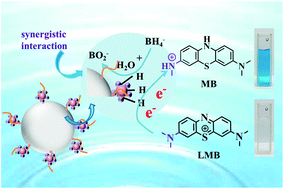Construction of a thermo-responsive copolymer-stabilized Fe3O4@CD@PdNP hybrid and its application in catalytic reduction†
Polymer Chemistry Pub Date: 2019-12-06 DOI: 10.1039/C9PY01529A
Abstract
A novel and convenient method for fabricating homogeneous nanocatalysts with high catalytic activity and controllable reusability is promising for catalytic reduction. In this study, a high-efficiency magnetic recyclable nanocatalyst (PFe3O4@CD@PdNPs) was successfully prepared via depositing highly dispersed palladium nanoparticles (Pd NPs) on a thermo-responsive copolymer support functionalized with superparamagnetic Fe3O4 nanoparticles (NPs) with carbon dots (CDs) as both a stabilizing and reducing agent. The thermo-responsive copolymers with catechol end groups could be facilely anchored onto Fe3O4 NPs (PFe3O4) through a mussel-inspired chemistry strategy. The well-dispersed ultrafine Pd NPs were located on Fe3O4 NPs decorated with copolymer brushes using an episulfide ligand-containing copolymer as a costabilizer. Fourier transform infrared spectroscopy, thermogravimetric analysis and other tests proved that the copolymer brushes were successfully grafted on the surface of the Fe3O4 NPs. Moreover, transmission electron microscopy and X-ray photoelectron spectroscopy confirmed the presence of CDs in the nanohybrids. In addition, the PFe3O4@CD@PdNPs showed interesting thermo-responsive catalytic behaviour because of the presence of thermo-responsive polymer chains on the catalyst surface. Finally, owing to good water dispersibility and the synergistic effect of the Pd NPs with CDs, the PFe3O4@CD@PdNP nanocatalyst possessed higher catalytic activity for the catalytic reduction of different dyes and nitrophenols compared with PdNP@PFe3O4 without CD modification.


Recommended Literature
- [1] Progress of layered double hydroxide-based materials for supercapacitors
- [2] Achieving high-performance planar perovskite solar cell with Nb-doped TiO2 compact layer by enhanced electron injection and efficient charge extraction†
- [3] Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from arylmethyl azides via a domino process†
- [4] The removal mechanism and performance of tetrabromobisphenol A with a novel multi-group activated carbon from recycling long-root Eichhornia crassipes plants†
- [5] Amplified polarization properties of electrospun nanofibers containing fluorescent dyes and helical polymer†
- [6] Contents list
- [7] Preparation and characterisation of polyaniline colloids using a monodisperse poly(ethylene oxide)-based steric stabiliser
- [8] Contents list
- [9] Charge injection and lateral conductivity in monolayers of metallic nanoparticles
- [10] Response of single leukemic cells to peptidase inhibitor therapy across time and dose using a microfluidic device†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 18879-80-6
-
CAS no.: 116861-31-5









